methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Description

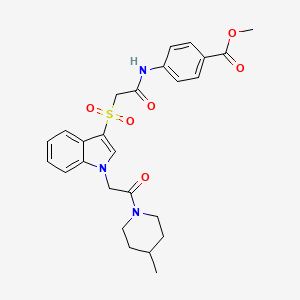

Methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a synthetic organic compound featuring a complex heterocyclic architecture. Its structure integrates an indole core substituted with a sulfonylacetamide group linked to a 4-methylpiperidin-1-yl moiety and a methyl benzoate ester (Figure 1).

Properties

IUPAC Name |

methyl 4-[[2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6S/c1-18-11-13-28(14-12-18)25(31)16-29-15-23(21-5-3-4-6-22(21)29)36(33,34)17-24(30)27-20-9-7-19(8-10-20)26(32)35-2/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORFLUQBZBXQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of a piperidine ring and an indole moiety in its structure suggests that it may interact with various biological receptors or enzymes.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds containing similar structural features have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and ion channel regulation.

Biological Activity

Methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a combination of piperidine, indole, and sulfonamide moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Functional Groups:

- Indole Moiety : Known for its role in various biological processes and as a scaffold in drug design.

- Piperidine Ring : Often associated with neuroactive compounds and enzyme inhibitors.

- Sulfonamide Group : Commonly involved in antibacterial activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Receptor Modulation : It may interact with various receptors involved in neurological pathways, potentially affecting mood and cognitive functions.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

Research findings indicate that this compound possesses various biological activities:

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Study on AChE Inhibitors : A series of derivatives were synthesized to evaluate their AChE inhibitory activities. The most potent compound exhibited an IC50 value significantly lower than that of standard drugs used in Alzheimer's treatment, showcasing the therapeutic promise of similar structures .

- Neuroprotective Studies : Research involving piperidine derivatives indicated their ability to cross the blood-brain barrier (BBB), enhancing their potential as neuroprotective agents against neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key structural analogs from the evidence are compared below:

*Hypothetical molecular formula and weight inferred from structural analogs.

Key Observations:

- Core Heterocycles : The target compound and share an indole-sulfonylacetamide backbone, whereas and use pyridoindole and benzisothiazol-1,1-dioxide cores, respectively.

- Substituent Diversity : The methyl benzoate group in the target compound distinguishes it from , which features a trifluoromethylphenyl acetamide. The trifluoromethyl group in may enhance metabolic stability compared to the ester in the target compound .

- Piperidine Modifications : All analogs include a 4-methylpiperidine group, suggesting shared targeting of enzymes or receptors with hydrophobic binding pockets .

Research and Patent Landscape

- Patent EP 2 402 347 A1 : Includes thieno[3,2-d]pyrimidinyl and morpholinyl derivatives, highlighting the therapeutic relevance of sulfonamide and piperidine motifs in kinase inhibition.

- Structural Activity Relationships (SAR) : The trifluoromethyl group in may improve target binding affinity compared to the methyl benzoate in the target compound, as fluorinated groups often enhance lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.